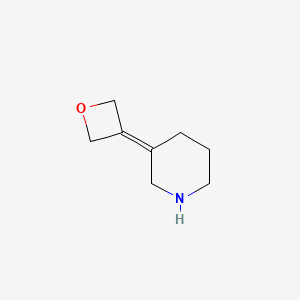
3-(Oxetan-3-ylidene)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-ylidene)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-ylidene)piperidine typically involves the formation of the oxetane ring followed by its incorporation into the piperidine structure. One common method is the epoxide opening with trimethyloxosulfonium ylide, which forms the oxetane ring . The oxetane can then be further manipulated to introduce the piperidine ring through various cyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-ylidene)piperidine can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring.
Substitution: Both the oxetane and piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., NaH) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of oxetanones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-(Oxetan-3-ylidene)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-ylidene)piperidine involves its interaction with molecular targets through its oxetane and piperidine rings. The oxetane ring can participate in ring-opening reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.
Uniqueness: 3-(Oxetan-3-ylidene)piperidine is unique due to the presence of both an oxetane and a piperidine ring in its structure. This dual-ring system provides a combination of reactivity and stability that is not found in many other compounds. The oxetane ring’s strain makes it highly reactive, while the piperidine ring offers stability and the potential for various chemical modifications .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(oxetan-3-ylidene)piperidine |
InChI |
InChI=1S/C8H13NO/c1-2-7(4-9-3-1)8-5-10-6-8/h9H,1-6H2 |
InChI Key |
RAZGKLKEXBEZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2COC2)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


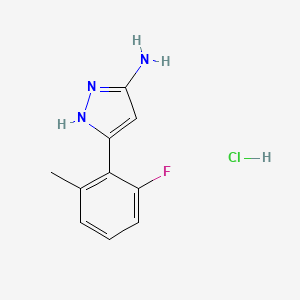
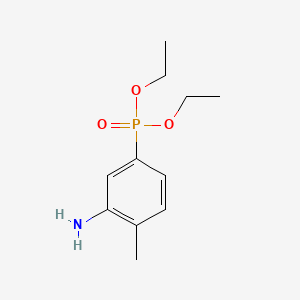
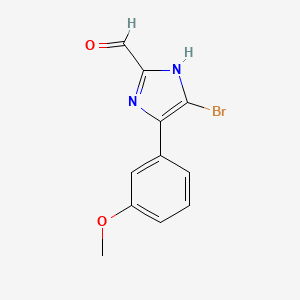
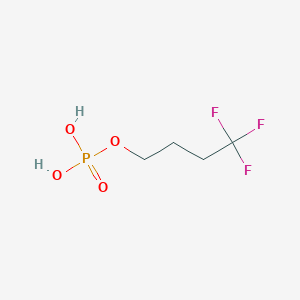
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
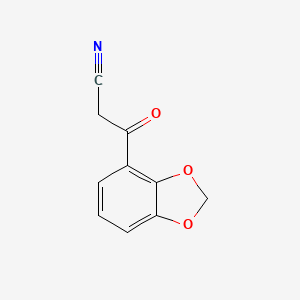
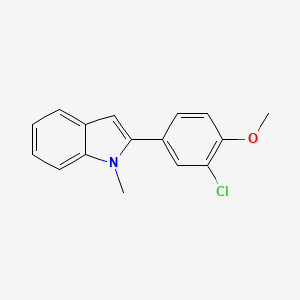
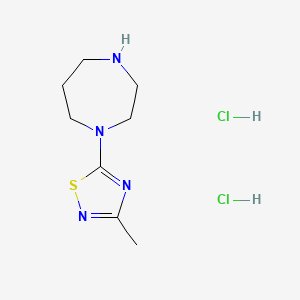

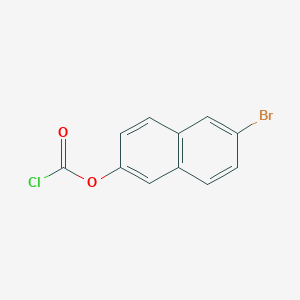
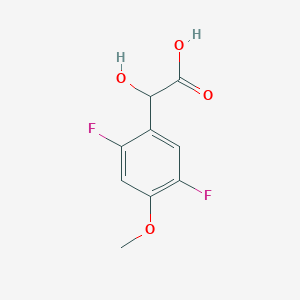
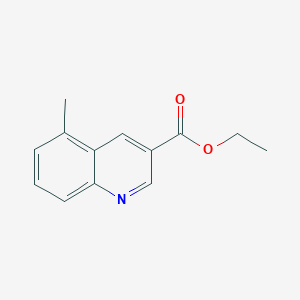

![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
